

Fundamental electrochemical properties of the iodide/triiodide redox couple

Author: BenchChem Technical Support Team. **Date:** December 2025

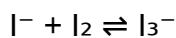
Compound of Interest

Compound Name: *Lithium iodide*

Cat. No.: *B078352*

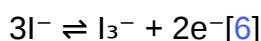
[Get Quote](#)

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of the Iodide/Triiodide Redox Couple

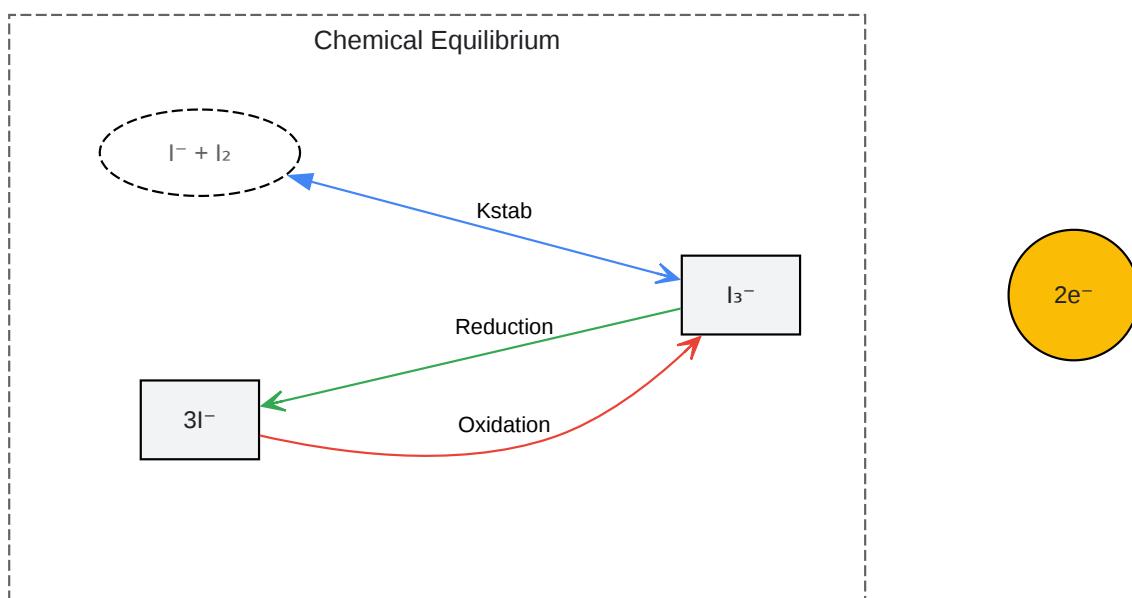

Introduction

The iodide/triiodide (I^-/I_3^-) redox couple is a cornerstone of various electrochemical systems, most notably dye-sensitized solar cells (DSSCs), where it has long been the preferred redox mediator.[1][2][3] Its prevalence is due to a unique combination of properties: favorable redox potential, high solubility in common organic solvents, rapid regeneration of oxidized species (like dye molecules), and remarkably slow recombination kinetics at semiconductor interfaces.[1][3][4] This guide provides a comprehensive overview of the core electrochemical properties of the I^-/I_3^- system, details the experimental protocols for its characterization, and presents key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Core Electrochemical Reactions and Equilibria


The electrochemical behavior of the iodide/triiodide system is governed by a set of coupled chemical and electrochemical reactions. The primary species involved are the iodide anion (I^-), molecular iodine (I_2), and the triiodide anion (I_3^-).

The formation of the electroactive triiodide species occurs through the reaction of iodide with dissolved iodine:



This equilibrium is characterized by a stability constant (K_{stab}), which varies significantly with the solvent.^[5] In typical organic solvents used for electrolytes, this equilibrium lies far to the right, meaning the concentration of free iodine is very low in the presence of excess iodide.^[1] ^[3]

The principal electrochemical reaction for the redox couple is the two-electron oxidation of iodide to form triiodide:

This overall reaction can be understood as a sequence of steps involving intermediate species, such as the diiodide radical ($I_2\cdot^-$), particularly during the regeneration of photo-oxidized dyes in DSSCs.^{[1][2][4]}

[Click to download full resolution via product page](#)

Caption: Core reaction pathway of the iodide/triiodide redox couple.

Fundamental Electrochemical Parameters

The key quantitative parameters defining the I^-/I_3^- redox couple are its standard potential, the diffusion coefficients of the mobile species (I^- and I_3^-), and the stability constant of triiodide. These values are highly dependent on the solvent and the composition of the supporting electrolyte.

Data Summary

The following tables summarize key electrochemical data gathered from various studies.

Table 1: Redox Potentials of the Iodide/Triiodide Couple in Various Media

Redox Couple	Potential (V)	Reference Electrode	Solvent/Medium	Citation
I^-/I_3^-	0.35	NHE	Standard conditions	[1][2][4]
I^-/I_3^-	0.536	SHE	Standard conditions	[6]
$I_3^-/I_2^-•$	-0.82	Fc/Fc ⁺	Acetonitrile	[7]
$I_3^-/I_2^-•$	-0.87	Fc/Fc ⁺	Propionitrile	[7]
$I_3^-/I_2^-•$	-0.64	Fc/Fc ⁺	Propylene Carbonate	[7]

Note: The standard hydrogen electrode (SHE) and normal hydrogen electrode (NHE) are considered equivalent at standard conditions. The discrepancy in reported standard potentials (0.35 V vs. 0.536 V) may arise from different definitions of the standard state or experimental conditions.

Table 2: Diffusion Coefficients of Iodide and Triiodide in Various Electrolytes

Species	Diffusion Coefficient (cm ² /s)	Electrolyte Medium	Citation
Iodide (I ⁻)	1.96 x 10 ⁻⁶	Succinonitrile-based	[8]
Triiodide (I ₃ ⁻)	1.26 x 10 ⁻⁶	Succinonitrile-based	[8]
Triiodide (I ₃ ⁻)	1.07 x 10 ⁻⁵	0.01 M Aqueous KI	
Triiodide (I ₃ ⁻)	1.06 x 10 ⁻⁵	0.5 M Aqueous KI	
Triiodide (I ₃ ⁻)	0.917 x 10 ⁻⁵	2.0 M Aqueous KI	

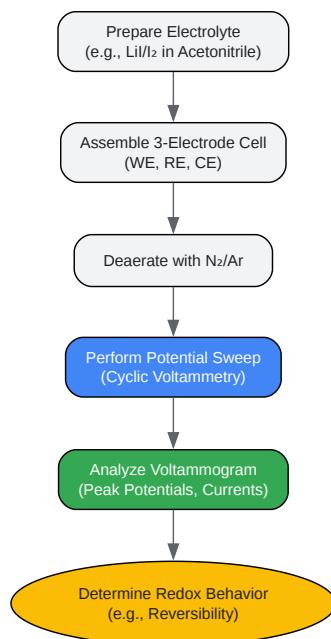
Experimental Protocols for Electrochemical Characterization

The properties of the I⁻/I₃⁻ redox couple are typically investigated using a three-electrode system with techniques such as cyclic voltammetry, rotating disk electrode voltammetry, and electrochemical impedance spectroscopy.

Preparation of the Iodide/Triiodide Electrolyte

A standard electrolyte solution can be prepared by dissolving a salt of iodide (e.g., **lithium iodide**, potassium iodide, or an imidazolium iodide) and a smaller molar quantity of iodine (I₂) in a chosen solvent (e.g., acetonitrile, propylene carbonate, or an ionic liquid).[9][10][11]

- Example Preparation: An electrolyte commonly used in DSSC research consists of 0.5 M **lithium iodide** (LiI) and 0.05 M iodine (I₂) in acetonitrile.[10] The solution should be stirred until all components are fully dissolved and stored in a dark container to prevent photochemical reactions.[11]

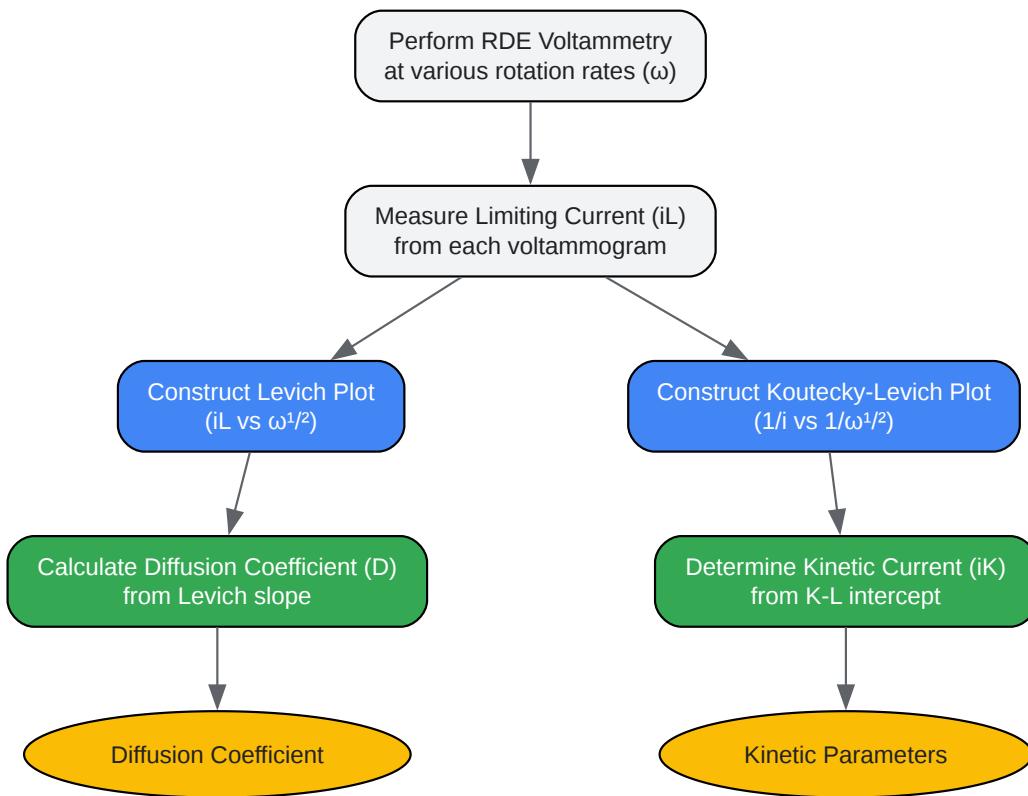

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to probe the redox behavior and reaction mechanisms.

- Methodology:
 - Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-

reference), and a counter electrode (e.g., platinum wire).

- **Electrolyte:** The cell is filled with the I^-/I_3^- electrolyte solution. It is often deaerated with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements.
- **Measurement:** The potential of the working electrode is swept linearly from a value where no reaction occurs to a potential sufficient to oxidize I^- , and then the scan is reversed.
- **Data Analysis:** The resulting plot of current versus potential (a voltammogram) shows characteristic oxidation and reduction peaks. The peak separation can indicate the reversibility of the electron transfer process, while the peak currents are related to the concentration and diffusion coefficient of the electroactive species.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for cyclic voltammetry analysis.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is a powerful hydrodynamic technique used to determine diffusion coefficients and electron transfer kinetics.[12]

- Methodology:
 - Cell Setup: A rotating disk electrode is used as the working electrode. The setup is otherwise similar to that for CV.[12][13]
 - Measurement: Linear sweep voltammograms are recorded at different electrode rotation rates (ω).[14][15] The rotation induces a well-defined convective flow of the electrolyte to the electrode surface, enhancing mass transport.[12][14]
 - Data Analysis:
 - Levich Plot: The limiting current (i_L) is measured from the plateau of each voltammogram. A plot of i_L versus the square root of the rotation rate ($\omega^{1/2}$) should be linear for a mass-transport-controlled reaction. The diffusion coefficient of the active species can be calculated from the slope of this plot using the Levich equation.[15]
 - Koutecky-Levich Plot: For reactions under mixed kinetic and mass-transport control, a plot of the reciprocal current ($1/i$) versus the reciprocal square root of the rotation rate ($1/\omega^{1/2}$) is constructed. This allows for the separation of kinetic and mass transport effects, enabling the determination of the kinetic current and the electron transfer rate constant.[15]

[Click to download full resolution via product page](#)

Caption: Data analysis workflow for Rotating Disk Electrode (RDE) experiments.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the interfacial processes, including charge transfer resistance and diffusion limitations.[\[16\]](#)[\[17\]](#)

- Methodology:
 - Cell Setup: A standard three-electrode cell is used.
 - Measurement: The electrode is held at a constant DC potential, and a small amplitude AC voltage perturbation is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
[\[17\]](#) The resulting AC current response is measured, including its amplitude and phase shift relative to the applied voltage.

- Data Analysis: The impedance data is commonly visualized in a Nyquist plot (imaginary vs. real impedance). This plot is then fitted to an equivalent electrical circuit model, where components like resistors and capacitors represent physical processes (e.g., solution resistance, charge transfer resistance, double-layer capacitance, and diffusion). This analysis can quantify the kinetics of the I^-/I_3^- reaction at the electrode-electrolyte interface.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Characteristics of the iodide/triiodide redox mediator in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Limitations Imposed Using an Iodide/Triiodide Redox Couple in Solar-Powered Electrochromic Devices [mdpi.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Rotating disk electrode - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. [Hydrodynamic_Voltammetry_Measurement/2 RDE Measurement | ALS, the electrochemical company](https://als-japan.com) [als-japan.com]

- 15. Rotating Ring Disk Electrode Fundamentals | Pine Research Instrumentation [pinereresearch.com]
- 16. youtube.com [youtube.com]
- 17. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]
- 18. hysz.nju.edu.cn [hysz.nju.edu.cn]
- To cite this document: BenchChem. [Fundamental electrochemical properties of the iodide/triiodide redox couple]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078352#fundamental-electrochemical-properties-of-the-iodide-triiodide-redox-couple>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com